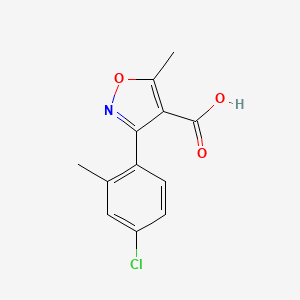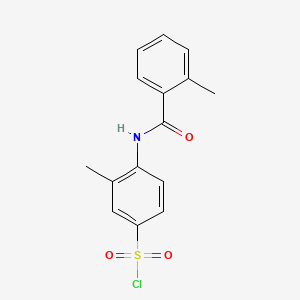
3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of chloro and difluoro substituents on a phenyl ring, which is attached to a 2-oxopropanoic acid moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid typically involves the introduction of chloro and difluoro groups onto a phenyl ring, followed by the attachment of the 2-oxopropanoic acid moiety. Common synthetic routes include:
Halogenation: Introduction of chloro and difluoro groups onto a phenyl ring using reagents like chlorine and fluorine sources under controlled conditions.
Coupling Reactions: Formation of the 2-oxopropanoic acid moiety through coupling reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenyl ring or the 2-oxopropanoic acid moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The 2-oxopropanoic acid moiety may participate in enzymatic reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-difluorophenylboronic acid
- 2-Chloro-4,6-difluorophenylacetic acid
- 2,6-Difluorophenylboronic acid
Uniqueness
3-(2-Chloro-4,6-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, combined with the 2-oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H5ClF2O3 |
|---|---|
Peso molecular |
234.58 g/mol |
Nombre IUPAC |
3-(2-chloro-4,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5ClF2O3/c10-6-1-4(11)2-7(12)5(6)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
Clave InChI |
LIEDPKIFMOFNFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CC(=O)C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



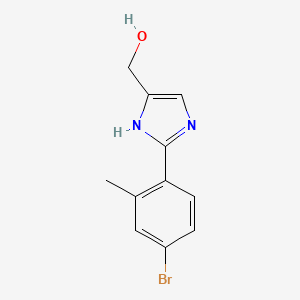
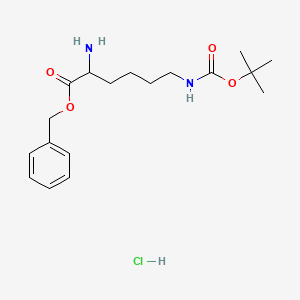
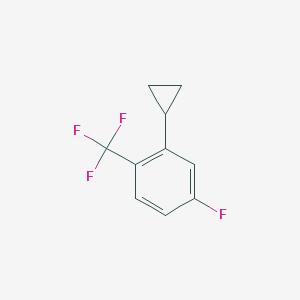
![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)


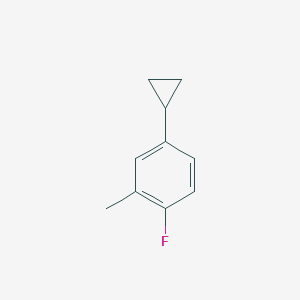
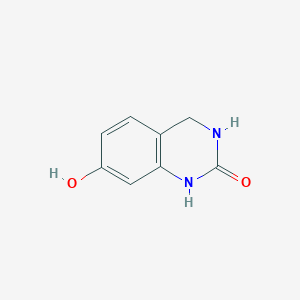
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
